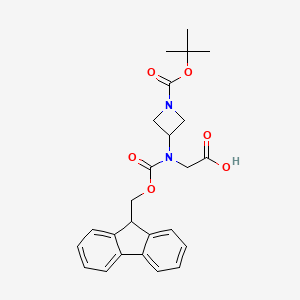

![molecular formula C18H18N4O4 B2439225 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034355-42-3](/img/structure/B2439225.png)

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound, including any catalysts and the conditions under which the synthesis occurs.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis

This involves detailing the reactions the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other relevant properties.Scientific Research Applications

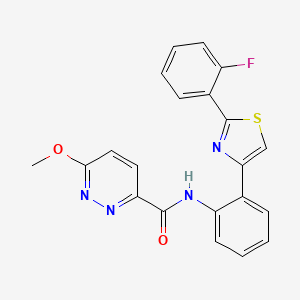

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of urea derivatives, such as the compound , in synthesizing diverse heterocyclic compounds. For instance, furano and pyrano pyrimidinones (thiones) can be synthesized using urea derivatives in a diastereoselective three-component reaction (Ghorbani‐Vaghei et al., 2015). Similarly, novel pyrazole derivatives have been synthesized using similar compounds (Abdelrazek et al., 2010).

Catalysis in Organic Synthesis

Urea derivatives serve as catalysts in organic synthesis. A study by Brahmachari and Banerjee (2014) highlights the use of urea as an organo-catalyst in the efficient synthesis of various functionalized pyrans and heterocycles at room temperature, emphasizing its role in eco-friendly chemical processes (Brahmachari & Banerjee, 2014).

Pharmaceutical Research

In the pharmaceutical field, such compounds have been explored for their potential biological activities. Tanaka et al. (1998) discuss the use of N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea derivatives for inhibiting acyl-CoA:cholesterol O-acyltransferase, highlighting their relevance in medicinal chemistry (Tanaka et al., 1998).

Materials Science and Engineering

In materials science, urea derivatives have been utilized in the synthesis of diverse materials. For instance, Lloyd and Steed (2011) describe the formation of hydrogels using 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, demonstrating how the physical properties of these gels can be tuned based on the identity of the anion (Lloyd & Steed, 2011).

Safety And Hazards

This involves detailing the compound’s toxicity, environmental impact, handling precautions, and disposal methods.

Future Directions

This involves discussing potential future research directions or applications for the compound based on its properties and uses.

properties

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-3-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c23-18(20-8-13-1-2-16-17(7-13)26-12-25-16)19-4-5-22-10-15(9-21-22)14-3-6-24-11-14/h1-3,6-7,9-11H,4-5,8,12H2,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFILIYQNHGJUQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)NCCN3C=C(C=N3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-Nitro-4-(4-propylpiperidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2439148.png)

![4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2439155.png)

![(E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B2439161.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-ethoxy-1-naphthamide](/img/structure/B2439164.png)

![2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2439165.png)